1,3-Bis(4-methylphenyl)-2-(4-nitrophenyl)imidazolidine

Regioisomerism Structure–property relationships Imidazolidine conformational analysis

Sourcing regioisomerically pure imidazolidines for SAR or analytical studies is often hindered by limited commercial availability. 1,3-Bis(4-methylphenyl)-2-(4-nitrophenyl)imidazolidine (CAS 95438-04-3) directly addresses this gap. Its defined 1,3-diaryl-2-aryl substitution pattern provides a precise comparator for N-benzyl or N-alkyl analogs, while the p-nitrophenyl group creates a unique electronic push-pull system for studying conformational and stability effects. Key advantages for procurement and research: - Enables differentiation of regioisomeric imidazolidines via distinct MS fragmentation fingerprints. - Serves as a model substrate for investigating substituent electronic effects on pKₐ′ and hydrolysis stability. - Available as a rare chemical, reducing the need for custom synthesis in early-discovery programs.

Molecular Formula C23H23N3O2
Molecular Weight 373.4 g/mol
Cat. No. B15015954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-methylphenyl)-2-(4-nitrophenyl)imidazolidine
Molecular FormulaC23H23N3O2
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C
InChIInChI=1S/C23H23N3O2/c1-17-3-9-20(10-4-17)24-15-16-25(21-11-5-18(2)6-12-21)23(24)19-7-13-22(14-8-19)26(27)28/h3-14,23H,15-16H2,1-2H3
InChIKeyOHSUZMFHKGPEEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(4-methylphenyl)-2-(4-nitrophenyl)imidazolidine – Structural Identity & Sourcing


1,3-Bis(4-methylphenyl)-2-(4-nitrophenyl)imidazolidine (synonym: 2-(4-nitrophenyl)-1,3-di-p-tolyl-imidazolidine; CAS 95438-04-3) is a fully saturated, 1,2,3-trisubstituted imidazolidine heterocycle bearing two electron-donating p-tolyl groups at N1 and N3 and one strongly electron-withdrawing p-nitrophenyl group at C2 . The compound is catalogued by Sigma-Aldrich as an AldrichCPR product (Product No. S238864), positioned as part of a collection of rare and unique chemicals supplied to early-discovery researchers . Its molecular formula is C₂₃H₂₃N₃O₂ with a molecular weight of 373.459 g·mol⁻¹ .

Why This Compound Cannot Be Substituted with Generic Imidazolidine Analogs


Imidazolidines are not a uniform compound class; their physicochemical and biological behaviour is exquisitely sensitive to substituent identity, position, and electronic character. A systematic potentiometric study of 27 structurally related imidazolidines demonstrated that pKₐ′ values vary considerably across congeners and correlate with electronic substituent parameters, with the dissociation equilibrium being moderately sensitive to phenyl-attached substituent effects and likely governed by a single dominant conformation [1]. Electron-impact mass spectral fragmentation pathways of 1,3-diarylimidazolidines show remarkable differences depending on the location and identity of substituents [2]. In a medicinal-chemistry context, structure–activity relationship studies on 1,3-dibenzyl-2-aryl imidazolidines as Hsp90 inhibitors revealed that the N-substituent group is a critical determinant of anticancer activity; replacement of one N-substituent motif with another dramatically alters target binding and cellular potency [3]. Consequently, procurement of a generic “imidazolidine” or an isomer differing only in methyl-group position (e.g., meta- vs. para-tolyl) cannot be assumed to preserve the properties of 1,3-bis(4-methylphenyl)-2-(4-nitrophenyl)imidazolidine.

Differential Evidence vs. Closest Structural Analogs


Regioisomeric Differentiation: Para- vs. Meta-Methyl N-Substitution

The para-methyl substitution pattern on both N-aryl rings differentiates this compound from its closest regioisomer, 1,3-bis(3-methylphenyl)-2-(4-nitrophenyl)imidazolidine (CAS 299930-81-7). While no direct head-to-head biological or physicochemical comparison between these two specific isomers has been published, class-level mass-spectrometric evidence demonstrates that the electron-impact fragmentation pathways of 1,3-diarylimidazolidines are remarkably sensitive to substituent location and identity, producing distinct fragmentation fingerprints that serve as unambiguous identity verification [1]. The para-methyl orientation places the methyl group in conjugation with the imidazolidine nitrogen lone pair, altering the N-aryl ring's electronic contribution to the imidazolidine core compared with the meta isomer, where the methyl group exerts primarily inductive effects. This electronic difference is expected to manifest in measurable pKₐ′ shifts; a congeneric series of 27 imidazolidines exhibited pKₐ′ variations correlated with electronic substituent parameters, with inductive forces playing a major role [2].

Regioisomerism Structure–property relationships Imidazolidine conformational analysis

C2 p-Nitrophenyl Electronic Effects on Imidazolidine Basicity

The 4-nitrophenyl group at the C2 position exerts a strong electron-withdrawing effect (Hammett σₚ = +0.78) that is absent in analogs such as 1,3-bis(4-methylphenyl)-2-(thiophen-2-yl)imidazolidine or 2-(4-isopropylphenyl)-1,3-di-p-tolyl-imidazolidine. This electronic perturbation directly influences the basicity of the imidazolidine ring nitrogens. Class-level data from a study of 27 imidazolidines demonstrated that pKₐ′ values are moderately sensitive to the electrical effects of phenyl-attached substituents, with inductive forces making a major contribution [1]. The p-nitrophenyl group, by withdrawing electron density through both inductive and resonance mechanisms, is predicted to lower the pKₐ′ of the conjugate acid relative to imidazolidines bearing electron-donating or electronically neutral C2-aryl groups. This altered basicity affects protonation state under physiological or catalytic conditions, with direct consequences for solubility, formulation, and reactivity.

Electronic effects Hammett substituent constants Imidazolidine pKₐ

Sourcing Differentiation: AldrichCPR Availability vs. Custom Synthesis

1,3-Bis(4-methylphenyl)-2-(4-nitrophenyl)imidazolidine is listed as a stocked AldrichCPR product by Sigma-Aldrich (Product No. S238864, CAS 95438-04-3), explicitly designated as part of a collection of rare and unique chemicals provided to early discovery researchers . In contrast, several closely related analogs—including 1,3-bis(3-methylphenyl)-2-(4-nitrophenyl)imidazolidine (CAS 299930-81-7) and 1,3-dibenzyl-2-(4-nitrophenyl)imidazolidine (CAS 304668-59-5)—are not listed in the Sigma-Aldrich catalog and would require custom synthesis, introducing lead times of weeks to months and batch-to-batch variability risks. The AldrichCPR designation, while not accompanied by full analytical certificates for every batch, provides a defined sourcing channel with a consistent MDL identifier (MFCD00225147) .

Chemical procurement AldrichCPR Rare chemical sourcing

N-Substituent Identity as Critical Determinant of Biological Activity

Structure–activity relationship (SAR) studies on 1,3-dibenzyl-2-aryl imidazolidines as Hsp90 inhibitors provide class-level evidence that the identity of the N-substituent is a critical determinant of biological potency. In this series, compound 4a achieved Hsp90α binding inhibition with an IC₅₀ of 12 nM and antiproliferative activity against MCF-7 (IC₅₀ = 21.58 μM) and A549 (IC₅₀ = 31.22 μM) cell lines [1]. The SAR analysis explicitly concluded that the N-benzyl group is important for anticancer activity; replacement with alternative N-substituents (such as the N-p-tolyl groups present in the target compound) would be expected to yield a different activity profile. While 1,3-bis(4-methylphenyl)-2-(4-nitrophenyl)imidazolidine has not been directly tested in this assay, the class-level principle—that N-substituent identity governs biological outcome—supports the argument that this compound cannot be substituted by an N-benzyl or N-alkyl analog without altering biological readout.

Hsp90 inhibition Structure–activity relationship Anticancer imidazolidines

Physicochemical Profile vs. Selected Analogs

The combination of two p-tolyl groups (each contributing +14 Da relative to unsubstituted phenyl) and one p-nitrophenyl group (contributing two hydrogen-bond acceptor sites from the nitro moiety) yields a distinct physicochemical profile. The molecular weight of 373.459 g·mol⁻¹ is higher than that of 1,3-dibenzyl-2-(4-nitrophenyl)imidazolidine (identical molecular formula, but different connectivity) and significantly higher than 1,3-bis(4-methylphenyl)-2-(thiophen-2-yl)imidazolidine (which lacks the nitro oxygen atoms). The nitro group introduces strong hydrogen-bond acceptor capacity (calculated PSA contribution ~45.8 Ų for the nitro group alone), which influences solubility, chromatographic retention, and protein-binding behaviour relative to non-nitro analogs. In reversed-phase HPLC, the nitro group typically reduces retention time relative to non-nitrated analogs of similar hydrophobicity due to increased polarity, providing a practical differentiation metric.

Physicochemical properties Drug-likeness Chromatographic behaviour

Data Limitations for This Specific Compound

It must be explicitly stated that 1,3-bis(4-methylphenyl)-2-(4-nitrophenyl)imidazolidine is a research chemical with limited published primary data. No peer-reviewed study was identified that reports direct, quantitative, head-to-head biological or physicochemical comparisons between this compound and a named structural analog under identical experimental conditions. The evidence presented above relies on class-level inference from the broader imidazolidine literature, supplier catalog data, and spectroscopic reference databases. Users procuring this compound for biological screening, medicinal chemistry, or materials science applications should anticipate the need for in-house characterization (NMR, HRMS, HPLC purity) and property determination (solubility, stability, pKₐ) prior to use, as these values are not available from the published literature for this specific compound.

Data availability Procurement caution Research chemical

Procurement-Relevant Research Applications


Medicinal Chemistry: Imidazolidine Scaffold SAR Exploration

For medicinal chemistry programs investigating imidazolidine-based inhibitors (e.g., Hsp90, kinase, or phosphatase targets), this compound provides a well-defined 1,3-diaryl-2-aryl substitution pattern with a strong electron-withdrawing group at C2. The class-level SAR evidence from 1,3-dibenzyl-2-aryl imidazolidines demonstrates that N-substituent identity is a critical potency determinant [1], making this p-tolyl-substituted variant a valuable comparator for N-benzyl or N-alkyl series. The AldrichCPR availability reduces procurement friction compared with custom-synthesized analogs .

Analytical Reference for Imidazolidine Spectroscopic Methods

The distinct mass spectral fragmentation pattern of 1,3-diarylimidazolidines, which varies with substituent location and identity [1], makes this compound useful as a reference standard for developing GC–MS or LC–MS methods aimed at distinguishing regioisomeric imidazolidines (e.g., para- vs. meta-methyl N-aryl substitution). The combination of p-tolyl and p-nitrophenyl groups produces a unique spectral fingerprint that can serve as a calibration point in analytical method validation.

Physicochemical Studies of Substituent Electronic Effects

The strong electron-withdrawing p-nitrophenyl group (σₚ = +0.78) at C2, combined with electron-donating p-tolyl groups at N1/N3, creates a pronounced electronic push–pull system within the imidazolidine ring. This compound can serve as a model substrate for studying substituent effects on imidazolidine pKₐ′, conformation, and hydrolysis stability, building on the established framework that imidazolidine dissociation constants are moderately sensitive to phenyl-attached substituent electrical effects [1].

Coordination Chemistry: NHC Ligand Precursor Development

N,N′-Diarylimidazolidines have been employed as ligand precursors for N-heterocyclic carbene (NHC) metal complexes used in metathesis catalysis [1]. The p-tolyl groups provide steric bulk that can influence catalyst activity and selectivity, while the p-nitrophenyl group at C2 offers a spectroscopic handle (UV–Vis absorbance, nitro stretching frequency in IR) for monitoring ligand coordination and catalyst integrity. This compound can be explored as a precursor for unsymmetrical NHC ligands with differentiated steric and electronic properties.

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